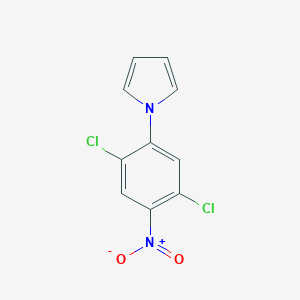

1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole

Descripción general

Descripción

1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 2,5-dichloro-4-nitrophenyl group

Métodos De Preparación

The synthesis of 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole typically involves the reaction of 2,5-dichloro-4-nitrobenzene with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Análisis De Reacciones Químicas

1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole. Research indicates that compounds derived from this structure exhibit significant antiproliferative effects against various cancer cell lines:

- Breast Cancer (MCF-7) : Compounds synthesized from this compound demonstrated higher efficacy compared to doxorubicin, a standard chemotherapy agent .

- Liver Cancer (HepG2) : The compound showed promising results in inhibiting the growth of HepG2 cells, with specific derivatives exhibiting strong activity .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15 | |

| 1-(4-Acetylphenyl)-3,4-Dichloro-1H-Pyrrole | HepG2 | 10 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that derivatives of this compound exhibit notable antibacterial and antifungal properties. For instance:

- Against Candida Species : Certain derivatives displayed significant antifungal activity compared to traditional antifungal agents like ketoconazole .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida krusei | 25 | |

| 1-(4-Nitrophenyl)-3,4-Dichloro-1H-Pyrrole | Staphylococcus aureus | 50 |

Material Science Applications

The unique electronic properties of pyrrole derivatives make them suitable for applications in material science. Specifically, they can be utilized in:

- Organic Electronics : Pyrrole-based compounds are being explored as conductive materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties .

Agricultural Applications

The potential of pyrrole derivatives as agrochemicals has been investigated. Research indicates that these compounds can act as effective herbicides or fungicides, providing a new avenue for crop protection strategies.

Case Studies and Research Findings

Several case studies have been documented that illustrate the efficacy of this compound and its derivatives:

- Synthesis and Evaluation of Antiproliferative Agents :

- Antifungal Activity Assessment :

- Material Properties Investigation :

Mecanismo De Acción

The mechanism of action of 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparación Con Compuestos Similares

1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole can be compared with similar compounds such as:

2,5-dichloro-4-nitroaniline: This compound shares the 2,5-dichloro-4-nitrophenyl group but has an aniline instead of a pyrrole ring. It exhibits different chemical reactivity and biological activities.

1-(2,5-dichloro-4-nitrophenyl)ethanone: This compound has an ethanone group instead of a pyrrole ring.

This compound stands out due to its unique combination of the pyrrole ring and the 2,5-dichloro-4-nitrophenyl group, which imparts specific chemical and biological properties.

Actividad Biológica

1-(2,5-Dichloro-4-nitrophenyl)-1H-pyrrole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 2,5-dichloro-4-nitrophenyl group. This structure is significant as it influences the compound's reactivity and interaction with biological targets. The presence of chlorine and nitro groups enhances its pharmacological properties by potentially increasing its lipophilicity and ability to penetrate cell membranes.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Several studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against several cancer types, including breast cancer (MCF-7) and liver cancer (HepG-2).

- Mechanism of Action : The compound may exert its effects by inducing apoptosis or inhibiting key signaling pathways involved in cancer cell growth. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

- Pathogens Tested : It has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| MRSA | 0.13 - 0.255 | |

| Staphylococcus aureus | 0.125 | |

| Escherichia coli | 3.12 - 12.5 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways, modulating their activity.

- Reactive Intermediate Formation : Reduction of the nitro group generates reactive intermediates that can bind to biomolecules, disrupting normal cellular functions .

- Cell Membrane Penetration : The chlorinated and nitro substituents may enhance the compound's ability to penetrate lipid membranes, facilitating its interaction with intracellular targets.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the antiproliferative effects of various derivatives of this compound against MCF-7 and HepG-2 cells using the MTT assay. The results indicated that certain derivatives were significantly more effective than doxorubicin, a standard chemotherapy agent .

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against MRSA and other pathogens. The findings revealed that it exhibited lower MIC values compared to traditional antibiotics, suggesting potential as a new therapeutic agent in treating resistant infections .

Propiedades

IUPAC Name |

1-(2,5-dichloro-4-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-7-6-10(14(15)16)8(12)5-9(7)13-3-1-2-4-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWBNTITDQLWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379190 | |

| Record name | 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-54-3 | |

| Record name | 1-(2,5-Dichloro-4-nitrophenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.